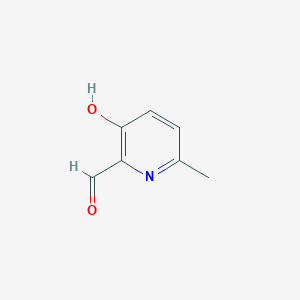

3-Hydroxy-6-methylpyridine-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-6-methylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5-2-3-7(10)6(4-9)8-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQQJPSVWVFAJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30497500 | |

| Record name | 3-Hydroxy-6-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66497-42-5 | |

| Record name | 3-Hydroxy-6-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-Hydroxy-6-methylpyridine-2-carbaldehyde

CAS Number: 66497-42-5

Chemical Formula: C₇H₇NO₂

Molecular Weight: 137.14 g/mol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 3-Hydroxy-6-methylpyridine-2-carbaldehyde, a pyridine derivative of interest to researchers in medicinal chemistry and drug development.

Physicochemical Properties

While experimentally verified data is limited in publicly available literature, a summary of predicted and known properties is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 66497-42-5 | [1] |

| Molecular Formula | C₇H₇NO₂ | [1][2] |

| Molecular Weight | 137.14 g/mol | [1][2] |

| Melting Point | 106-107 °C | ChemicalBook |

| Boiling Point (Predicted) | 283.6 ± 35.0 °C | ChemicalBook |

| Density (Predicted) | 1.257 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 3.88 ± 0.23 | ChemicalBook |

| Appearance | Beige crystalline powder | ChemicalBook |

| Storage Temperature | -20°C | ChemicalBook |

Synthesis and Characterization

One plausible synthetic approach could involve the selective oxidation of 2,6-lutidine to introduce the aldehyde and hydroxyl functionalities. This process would likely require multiple steps, including protection and deprotection of reactive groups to achieve the desired substitution pattern.

Characterization:

Spectroscopic data is essential for the unambiguous identification and purity assessment of this compound. While a comprehensive public spectral database for this specific compound is not available, the expected spectroscopic features can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, the aldehyde proton, and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would display signals for the seven carbon atoms in the molecule, including the characteristic carbonyl carbon of the aldehyde group (typically in the range of 190-200 ppm) and the carbons of the pyridine ring and the methyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the hydroxyl (O-H) stretching vibration (around 3200-3600 cm⁻¹), the carbonyl (C=O) stretching of the aldehyde (around 1680-1700 cm⁻¹), and C=C and C=N stretching vibrations of the pyridine ring.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (137.14 g/mol ), which would confirm its elemental composition.

Biological Activity and Potential Applications

The direct biological activities of this compound have not been extensively reported. However, the broader class of pyridine-2-carbaldehyde derivatives and their thiosemicarbazone analogues have garnered significant attention for their potential therapeutic applications, particularly as anticancer and antimicrobial agents.

Anticancer Potential:

Research has demonstrated that thiosemicarbazone derivatives of pyridine-2-carboxaldehydes exhibit potent antitumor activity.[2][4] For example, a study on 3-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone, a structurally related compound, showed significant antitumor activity in mice with L1210 leukemia. The mechanism of action for these compounds is often attributed to the inhibition of ribonucleotide reductase, a crucial enzyme for DNA synthesis and repair, making them attractive candidates for cancer therapy. The anticancer potential of 3-hydroxypyridine-2-carboxaldehyde N(4)-substituted thiosemicarbazones has been linked to the targeting of the MAPK superfamily signaling pathway.[5]

Antimicrobial Activity:

Schiff bases derived from pyridine-2-carbaldehyde have also been investigated for their antimicrobial properties.[6] While specific data for this compound is lacking, related compounds have shown activity against various bacterial and fungal strains. The chelation of metal ions by these pyridine derivatives can enhance their antimicrobial efficacy.

Other Applications:

This compound is also utilized as a building block in organic synthesis. For instance, it is a precursor for the synthesis of spiropyran, a class of compounds known for their photochromic and magnetic properties.[2]

Experimental Workflows and Signaling Pathways

To illustrate the potential research and development pipeline for compounds like this compound, the following diagrams outline a general experimental workflow and a hypothetical signaling pathway that could be investigated based on the activity of related compounds.

Caption: General experimental workflow for the synthesis, characterization, and biological evaluation of this compound.

Caption: Hypothetical signaling pathway illustrating the potential mechanism of action of this compound derivatives as anticancer agents through the inhibition of ribonucleotide reductase.

Conclusion

This compound is a pyridine derivative with potential applications in medicinal chemistry and materials science. While comprehensive experimental data for this specific compound is limited, the known biological activities of its structural analogues, particularly as anticancer and antimicrobial agents, warrant further investigation. This technical guide serves as a foundational resource for researchers interested in exploring the synthesis, characterization, and therapeutic potential of this and related compounds. Future research should focus on developing robust synthetic routes, conducting thorough physicochemical and spectroscopic characterization, and performing detailed biological evaluations to elucidate its mechanism of action and potential for drug development.

References

- 1. This compound | C7H7NO2 | CID 12421986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Characterization and Biological Activity of Cu(II) and Ni(II) Complexes of 3-Hydroxy- 4- (Pyridine-2-yl-Methylene Amino) Benzoic Acid – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide on the Synthesis and Characterization of 3-Hydroxy-6-methylpyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 3-Hydroxy-6-methylpyridine-2-carbaldehyde, a heterocyclic aldehyde with potential applications in medicinal chemistry and materials science. This document outlines a plausible synthetic route, compiles available characterization data, and discusses the potential biological significance of this compound and its derivatives.

Introduction

This compound (also known as 3-hydroxy-6-methylpicolinaldehyde) is a pyridine derivative incorporating a reactive aldehyde functionality and a hydroxyl group. This substitution pattern makes it a valuable precursor for the synthesis of more complex molecules, including Schiff bases, chalcones, and various heterocyclic systems. Notably, it is a building block for spiropyran, a class of compounds known for their photochromic and magnetic properties.[1] The structural similarity of its derivatives to known biologically active agents suggests its potential utility in the development of novel therapeutic agents.

Synthesis

Proposed Synthetic Pathway

A likely synthetic pathway for this compound is outlined below. This multi-step synthesis would start from a commercially available precursor.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols derived from standard organic synthesis methodologies for similar compounds. These should be adapted and optimized by researchers in a laboratory setting.

Step 1: Synthesis of 2,5-Lutidine N-oxide

-

Dissolve 2,5-lutidine in a suitable solvent such as dichloromethane or chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess acid.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-oxide.

Step 2: Synthesis of 6-Methyl-2-pyridinemethanol-3-ol

-

Treat the 2,5-lutidine N-oxide with acetic anhydride and heat the mixture. This will likely induce a rearrangement to form the acetate ester of the desired product.

-

After the rearrangement is complete (monitored by TLC), cool the mixture and carefully add water to hydrolyze the acetate ester.

-

Neutralize the solution with a base (e.g., sodium carbonate).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound

-

Dissolve the 6-Methyl-2-pyridinemethanol-3-ol in a suitable solvent like dichloromethane or acetone.

-

Add an excess of an oxidizing agent suitable for the selective oxidation of a primary alcohol to an aldehyde, such as manganese dioxide (MnO₂).

-

Stir the suspension at room temperature for 24-48 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

-

Wash the celite pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography on silica gel to yield this compound.

Characterization

The following tables summarize the available and computed characterization data for this compound.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 66497-42-5 | [1] |

| Molecular Formula | C₇H₇NO₂ | [1] |

| Molecular Weight | 137.14 g/mol | [1] |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Not experimentally determined | - |

| Boiling Point | Not experimentally determined | - |

| XLogP3 | 1.2 | [2] |

Spectroscopic Data (Computed and Analog-Based)

Direct experimental spectroscopic data for this compound is scarce. The following data is based on computational predictions from PubChem and expected values based on its chemical structure and data from analogous compounds.

| Spectroscopy | Expected/Computed Data |

| ¹H NMR | - Aldehyde proton (CHO): ~9.8-10.2 ppm (singlet)- Aromatic protons (pyridine ring): ~7.0-8.5 ppm (two doublets)- Methyl protons (CH₃): ~2.3-2.6 ppm (singlet)- Hydroxyl proton (OH): Broad singlet, chemical shift dependent on solvent and concentration |

| ¹³C NMR | - Aldehyde carbon (CHO): ~190-195 ppm- Aromatic carbons (pyridine ring): ~120-160 ppm- Methyl carbon (CH₃): ~18-22 ppm |

| IR (Infrared) | - O-H stretch (hydroxyl): ~3200-3600 cm⁻¹ (broad)- C=O stretch (aldehyde): ~1680-1700 cm⁻¹- C=C and C=N stretches (aromatic ring): ~1400-1600 cm⁻¹ |

| Mass Spectrometry | - Exact Mass: 137.0477 g/mol - Expected [M+H]⁺: 138.0550 |

Biological Activity and Potential Signaling Pathways

While the specific biological activity of this compound has not been extensively studied, its structural analogues, particularly α-(N)-heterocyclic carboxaldehyde thiosemicarbazones, have demonstrated significant antitumor activity.

Antitumor Activity of Related Compounds

Derivatives of pyridine-2-carboxaldehyde, when converted to their thiosemicarbazones, are potent inhibitors of ribonucleotide reductase. This enzyme is crucial for the synthesis of DNA precursors. Inhibition of ribonucleotide reductase leads to the depletion of deoxynucleotide pools, thereby arresting DNA synthesis and inhibiting cell proliferation. This mechanism is a key target in cancer therapy.

Proposed Mechanism of Action

The proposed mechanism of action for the antitumor activity of pyridine-2-carboxaldehyde thiosemicarbazone derivatives involves the chelation of iron, which is an essential cofactor for the M2 subunit of ribonucleotide reductase. The chelation of iron disrupts the enzyme's function, leading to the inhibition of DNA synthesis and ultimately, apoptosis of cancer cells.

Caption: Proposed mechanism of antitumor activity via ribonucleotide reductase inhibition.

Conclusion

This compound is a versatile chemical intermediate with significant potential in both materials science and medicinal chemistry. While detailed experimental data for its synthesis and characterization are not widely published, this guide provides a robust, inferred pathway for its preparation and a compilation of expected analytical data. The established antitumor activity of its derivatives highlights the importance of this class of compounds in drug discovery and development. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore their potential applications.

References

An In-depth Technical Guide to 3-Hydroxy-6-methylpyridine-2-carbaldehyde: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structural diversity, and biological activities of analogs and derivatives of 3-Hydroxy-6-methylpyridine-2-carbaldehyde. This core scaffold has emerged as a versatile platform in medicinal chemistry, leading to the development of a wide array of compounds with significant therapeutic potential. This document details the synthetic methodologies, quantitative biological data, and insights into the mechanisms of action of these compounds, with a focus on their anticancer and antimicrobial properties.

The Core Moiety: this compound

This compound, a substituted pyridine derivative, possesses a unique combination of functional groups: a hydroxyl group, a carbaldehyde moiety, and a pyridine ring. This arrangement provides a rich chemical handle for a variety of synthetic transformations, making it an ideal starting material for the generation of diverse molecular libraries. The inherent reactivity of the aldehyde and the electronic properties of the hydroxylated pyridine ring are key to its utility as a scaffold in drug discovery.

Synthetic Strategies and Structural Diversity

The chemical versatility of this compound allows for the synthesis of a broad spectrum of structural analogs and derivatives. The primary reaction pathways involve the condensation of the carbaldehyde group with various nucleophiles to form Schiff bases, hydrazones, and chalcones.

Schiff Base Derivatives

Schiff bases are synthesized through the condensation reaction of the aldehyde group with primary amines. This reaction is typically carried out by refluxing equimolar amounts of this compound and the respective amine in a suitable solvent, such as ethanol.

Experimental Protocol: General Synthesis of Schiff Base Derivatives [1]

-

Dissolve this compound (1.0 mmol) in anhydrous ethanol (15 mL).

-

Add an equimolar amount of the desired primary amine (1.0 mmol) to the solution.

-

Reflux the reaction mixture with stirring for 3-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

-

Characterize the final product using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Hydrazone Derivatives

Hydrazones are formed by the reaction of the carbaldehyde with hydrazines or hydrazides. These derivatives have shown significant potential as anticancer and antimicrobial agents.

Experimental Protocol: General Synthesis of Hydrazone Derivatives [2][3][4]

-

Dissolve this compound (1.0 mmol) in ethanol (20 mL).

-

Add an equimolar amount of the appropriate hydrazide (e.g., isonicotinic hydrazide) (1.0 mmol).

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

After cooling, the precipitated product is collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

-

Purify the product by recrystallization from a suitable solvent.

-

Confirm the structure of the synthesized hydrazone using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Chalcone Analogs

Chalcones are synthesized via the Claisen-Schmidt condensation of an aromatic ketone (e.g., a substituted acetophenone) with this compound in the presence of a base, typically sodium hydroxide or potassium hydroxide.[5][6][7]

Experimental Protocol: General Synthesis of Chalcone Analogs (Claisen-Schmidt Condensation) [5][8]

-

Dissolve the substituted acetophenone (1.0 mmol) and this compound (1.0 mmol) in ethanol.

-

Add an aqueous solution of sodium hydroxide (10-40%) dropwise to the stirred mixture at room temperature.

-

Continue stirring the reaction mixture for 4-48 hours, monitoring for the formation of a precipitate.

-

Monitor the reaction progress by TLC.

-

Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the chalcone.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the solid from ethanol or another suitable solvent to yield the pure chalcone.

-

Characterize the product by FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Metal Complexes

The Schiff base and hydrazone derivatives of this compound can act as ligands, forming stable complexes with various transition metals. These metal complexes often exhibit enhanced biological activity compared to the free ligands.

Experimental Protocol: General Synthesis of Metal Complexes [9]

-

Dissolve the Schiff base or hydrazone ligand (2.0 mmol) in a suitable solvent (e.g., ethanol).

-

Add an ethanolic solution of the metal salt (e.g., CuCl₂, NiCl₂, CoCl₂) (1.0 mmol) to the ligand solution.

-

Reflux the reaction mixture for 2-3 hours.

-

Cool the solution to room temperature, allowing the metal complex to precipitate.

-

Filter the solid complex, wash with ethanol, and dry.

-

Characterize the complex using elemental analysis, FT-IR, UV-Vis spectroscopy, and magnetic susceptibility measurements.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a wide range of biological activities, with anticancer and antimicrobial properties being the most prominent.

Anticancer Activity

Hydrazone and pyridine derivatives have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

| Compound Type | Derivative/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridone | 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 | 4.5 ± 0.3 | [10] |

| Pyridine | 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | HepG2 | - | [10] |

| Hydrazone-Copper Complex | 2-pyridinecarboxaldehyde 2-pyridinecarboxylic acid hydrazone-Cu | HepG2 | 2.75 ± 0.30 | [11] |

| Hydrazone-Copper Complex | 2-pyridinecarboxaldehyde 2-pyridinecarboxylic acid hydrazone-Cu | HCT-116 | 1.90 ± 0.20 | [11] |

Antimicrobial Activity

Chalcone derivatives, in particular, have been reported to possess potent antibacterial and antifungal activities. The presence of the α,β-unsaturated ketone moiety is believed to be crucial for their antimicrobial action.[12]

| Compound Type | Derivative/Analog | Microorganism | MIC (µg/mL) | Reference |

| Chalcone | Substituted Pyridine-2-yl-chalcone | S. aureus | - | [13] |

| Chalcone | Substituted Furan-2-yl-chalcone | S. aureus | - | [13] |

| Chalcone | Substituted Thiophene-2-yl-chalcone | S. aureus | - | [13] |

Mechanisms of Action and Signaling Pathways

The biological effects of these compounds are mediated through their interaction with various cellular targets and signaling pathways.

Anticancer Mechanism: p53 and JNK Signaling

Several anticancer pyridine derivatives have been shown to induce G2/M cell cycle arrest and apoptosis through the upregulation of the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK) signaling pathway.[10] RITA, a small molecule that activates p53, induces apoptosis through the JNK signaling pathway.[11] The activation of JNK can, in turn, positively influence p53 stability and activity, creating a positive feedback loop that promotes apoptotic cell death.[11]

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. jpsr.pharmainfo.in [jpsr.pharmainfo.in]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. minarjournal.com [minarjournal.com]

- 5. benchchem.com [benchchem.com]

- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 7. Claisen Schimdt Reaction (Mixed Aldol Condensation) | PraxiLabs [praxilabs.com]

- 8. Claisen-Schmidt Condensation [cs.gordon.edu]

- 9. Synthesis and Structural Characterization of Schiff Base Ligand and their Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. Targeting p53 via JNK Pathway: A Novel Role of RITA for Apoptotic Signaling in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Characterization of Transition Metal Complexes with | Journal of Scientific Research [banglajol.info]

Spectroscopic and Structural Analysis of 3-Hydroxy-6-methylpyridine-2-carbaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document compiles the existing physicochemical properties and provides a general framework for the spectroscopic analysis workflow typically employed for the characterization of such organic molecules.

Physicochemical Properties

The fundamental properties of 3-Hydroxy-6-methylpyridine-2-carbaldehyde have been computed and are summarized in the table below. This data is essential for understanding the compound's basic chemical identity and behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₂ | [1][2] |

| Molecular Weight | 137.14 g/mol | [1][2] |

| CAS Number | 66497-42-5 | [1] |

| IUPAC Name | This compound |

Spectroscopic Data Summary

Detailed experimental spectra for this compound are not available in the public domain based on the conducted literature search. However, based on the chemical structure, the expected spectroscopic features can be predicted. The following tables outline the anticipated signals in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.0 - 8.0 | Doublet | 1H | Aromatic proton (H4) |

| ~6.5 - 7.5 | Doublet | 1H | Aromatic proton (H5) |

| ~10.0 - 12.0 | Singlet (broad) | 1H | Hydroxyl proton (-OH) |

| ~2.0 - 2.5 | Singlet | 3H | Methyl protons (-CH₃) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~190 - 200 | Aldehyde carbon (C=O) |

| ~155 - 165 | C3 (bearing -OH) |

| ~150 - 160 | C6 (bearing -CH₃) |

| ~140 - 150 | C2 (bearing -CHO) |

| ~120 - 130 | C4 |

| ~110 - 120 | C5 |

| ~15 - 25 | Methyl carbon (-CH₃) |

IR (Infrared) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3200 - 3600 (broad) | O-H stretch (hydroxyl) |

| 2900 - 3000 | C-H stretch (aromatic and methyl) |

| 2700 - 2900 | C-H stretch (aldehyde) |

| 1680 - 1720 | C=O stretch (aldehyde) |

| 1550 - 1650 | C=C and C=N stretch (pyridine ring) |

Mass Spectrometry (Predicted)

| m/z | Assignment |

| 137 | [M]⁺ (Molecular ion) |

| 136 | [M-H]⁺ |

| 108 | [M-CHO]⁺ |

Experimental Protocols

Specific, detailed experimental protocols for the synthesis and spectroscopic characterization of this compound were not found in the reviewed scientific literature. However, a general methodology for obtaining such data is presented below.

General Protocol for Spectroscopic Analysis:

-

Sample Preparation: A sample of this compound would be dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. For IR spectroscopy, the sample could be analyzed as a thin film, in a KBr pellet, or as a solution. For mass spectrometry, the sample would be introduced into the instrument, typically after dissolution in a suitable volatile solvent.

-

¹H and ¹³C NMR Spectroscopy: Spectra would be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

-

IR Spectroscopy: An FTIR (Fourier-transform infrared) spectrometer would be used to record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry: A mass spectrometer (e.g., using electron ionization - EI, or electrospray ionization - ESI) would be used to determine the mass-to-charge ratio of the molecular ion and its fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

A Comprehensive Review of Synthetic Routes for 3-Hydroxy-6-methylpyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-6-methylpyridine-2-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique trifunctional substitution pattern, featuring a hydroxyl group, a methyl group, and a formyl group on a pyridine ring, makes it an attractive starting material for the synthesis of a diverse range of complex molecules, including pharmaceuticals and functional materials. This technical guide provides an in-depth review of the known synthetic routes to this important intermediate, complete with comparative data, detailed experimental protocols, and workflow diagrams to aid researchers in their synthetic endeavors.

Synthetic Strategies: An Overview

The synthesis of this compound can be conceptually divided into two key stages:

-

Formation of the 3-Hydroxy-6-methyl-2-pyridinemethanol core: This involves the construction of the substituted pyridine ring with the necessary hydroxyl and hydroxymethyl functionalities.

-

Oxidation of the primary alcohol: The final step involves the selective oxidation of the 2-hydroxymethyl group to the corresponding carbaldehyde.

This review will detail a plausible and referenced synthetic approach encompassing these two stages.

Proposed Synthetic Pathway

A logical and efficient pathway to this compound initiates from the readily available starting material, 2,6-lutidine. The overall transformation is depicted below:

Caption: Overall synthetic strategy for this compound.

Step 1: Synthesis of 3-Hydroxy-6-methyl-2-pyridinemethanol

The initial step focuses on the conversion of 2,6-lutidine to the key intermediate, 3-Hydroxy-6-methyl-2-pyridinemethanol. This transformation requires two main modifications to the starting material: the selective oxidation of one of the methyl groups to a hydroxymethyl group and the introduction of a hydroxyl group at the 3-position of the pyridine ring. While a single-step procedure for this transformation is not readily found in the literature, a multi-step approach can be proposed based on established pyridine chemistry. A plausible route involves the biocatalytic mono-hydroxylation of 2,6-lutidine, which has been shown to produce 6-methyl-2-pyridinemethanol as an intermediate. Subsequent hydroxylation at the 3-position would yield the desired product. For the purpose of a reproducible chemical synthesis protocol, a directed approach is outlined below.

Experimental Protocol (Proposed):

Materials:

-

2,6-Lutidine

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide

-

Sodium Hydroxide (NaOH)

-

Hydrogen Peroxide (H₂O₂)

-

Acetic Acid

-

Appropriate organic solvents (e.g., Carbon Tetrachloride, Dichloromethane, Water)

Procedure:

-

Benzylic Bromination of 2,6-Lutidine: To a solution of 2,6-lutidine in a suitable solvent like carbon tetrachloride, add N-bromosuccinimide and a radical initiator such as AIBN or benzoyl peroxide. Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC or GC). After cooling, filter the succinimide byproduct and wash the filtrate with aqueous sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-(bromomethyl)-6-methylpyridine.

-

Hydrolysis to 6-methyl-2-pyridinemethanol: Dissolve the crude 2-(bromomethyl)-6-methylpyridine in a suitable solvent and treat with an aqueous solution of a base like sodium hydroxide. Heat the mixture to facilitate the hydrolysis of the bromide to the corresponding alcohol. After completion of the reaction, neutralize the mixture and extract the product with an organic solvent. Dry the organic layer and concentrate to yield 6-methyl-2-pyridinemethanol.

-

Hydroxylation of the Pyridine Ring: The introduction of a hydroxyl group at the 3-position can be achieved through various methods, including the use of strong oxidizing agents. A controlled oxidation using hydrogen peroxide in acetic acid can be employed. Dissolve 6-methyl-2-pyridinemethanol in acetic acid and add hydrogen peroxide dropwise at a controlled temperature. The reaction progress should be carefully monitored to avoid over-oxidation. Upon completion, the reaction mixture is carefully neutralized and the product, 3-Hydroxy-6-methyl-2-pyridinemethanol, is extracted and purified by crystallization or column chromatography.

Quantitative Data Summary (Illustrative):

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2,6-Lutidine | NBS, AIBN | CCl₄ | 77 | 4-6 | 60-70 |

| 2 | 2-(bromomethyl)-6-methylpyridine | NaOH (aq) | Dioxane/H₂O | 100 | 2-3 | 80-90 |

| 3 | 6-methyl-2-pyridinemethanol | H₂O₂, Acetic Acid | Acetic Acid | 60-70 | 5-8 | 40-50 |

Note: The yields provided are estimates based on similar transformations and would require experimental optimization.

Step 2: Oxidation of 3-Hydroxy-6-methyl-2-pyridinemethanol to this compound

The final step in the synthesis is the selective oxidation of the primary alcohol functionality of 3-Hydroxy-6-methyl-2-pyridinemethanol to the desired aldehyde. A documented method for this transformation utilizes chromium(VI) as the oxidizing agent.

Experimental Protocol:

This protocol is based on the findings from the study on the oxidation of 3-hydroxy-6-methyl-2-pyridinemethanol by chromium(VI).

Materials:

-

3-Hydroxy-6-methyl-2-pyridinemethanol (hmpol)

-

Potassium Dichromate (K₂Cr₂O₇) or Chromium Trioxide (CrO₃)

-

Perchloric Acid (HClO₄)

-

Water

-

Suitable organic solvent for extraction (e.g., Dichloromethane)

Procedure:

-

Prepare an acidic aqueous solution of the chromium(VI) reagent by dissolving potassium dichromate or chromium trioxide in a solution of perchloric acid.

-

In a separate flask, dissolve 3-Hydroxy-6-methyl-2-pyridinemethanol in water.

-

Slowly add the chromium(VI) solution to the solution of the alcohol with stirring, maintaining the temperature at or below room temperature to control the reaction rate.

-

The reaction progress can be monitored by observing the color change from orange (Cr(VI)) to green (Cr(III)) and by TLC analysis.

-

Once the reaction is complete, the mixture is neutralized carefully with a base such as sodium bicarbonate.

-

The product, this compound (hmpal), is then extracted from the aqueous solution using an organic solvent like dichloromethane.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary:

| Oxidizing Agent | Substrate Concentration (M) | Acid Concentration (M HClO₄) | Temperature (°C) | Reaction Time | Product(s) |

| Chromium(VI) | Varies | 1.0 - 2.0 | 25 | Varies | This compound and the corresponding carboxylic acid |

Note: The original study focused on kinetics, and specific preparative yields were not detailed. The formation of the corresponding carboxylic acid as a byproduct is possible and the reaction conditions should be optimized to maximize the yield of the aldehyde.

Workflow Diagram for the Oxidation Step

Caption: Experimental workflow for the oxidation of 3-Hydroxy-6-methyl-2-pyridinemethanol.

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through a combination of established and proposed synthetic transformations. While the final oxidation step is supported by kinetic studies, the initial formation of the key alcohol intermediate from simple precursors like 2,6-lutidine requires further experimental validation to establish a robust and high-yielding protocol. This guide provides a comprehensive framework for researchers to develop and optimize the synthesis of this valuable chemical building block for their specific applications in drug discovery and materials science. Further investigation into alternative, milder, and more selective oxidation methods for the final step could also be a fruitful area of research.

An In-depth Technical Guide to the Chemical Reactivity of the Alde-hyde Group in 3-Hydroxy-6-methylpyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-6-methylpyridine-2-carbaldehyde is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and drug development. Its structural similarity to pyridoxal, a vitamer of vitamin B6, suggests a wide range of potential biological activities and applications. The chemical reactivity of the aldehyde group is central to the molecule's utility as a synthetic intermediate and its potential interactions with biological systems. This guide provides a comprehensive overview of the reactivity of the aldehyde functional group in this compound, including key reaction types, influencing factors, and detailed experimental considerations.

The reactivity of the aldehyde group is significantly influenced by the electronic and steric effects of the substituents on the pyridine ring. The 3-hydroxy group, being electron-donating, increases the electron density on the ring and can influence the acidity of the aldehyde proton. The 6-methyl group, also electron-donating, further modulates the electronic properties and introduces steric hindrance around the 2-position, which can affect the approach of nucleophiles to the aldehyde carbonyl.

Key Chemical Reactions of the Aldehyde Group

The aldehyde group of this compound is susceptible to a variety of chemical transformations typical of aromatic aldehydes. These reactions are fundamental for the synthesis of derivatives with diverse functionalities and potential biological activities.

Schiff Base Formation (Imination)

The reaction of the aldehyde group with primary amines to form Schiff bases (imines) is a cornerstone of its chemistry, mirroring the biological role of pyridoxal. This reaction is crucial for creating novel ligands for metal complexes and for synthesizing compounds with potential pharmacological activities.

Reaction Workflow:

Experimental Protocol: General Procedure for Schiff Base Synthesis

-

Dissolution: Dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or methanol.

-

Addition of Amine: Add 1.0-1.2 equivalents of the primary amine to the solution.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., reflux) for a period ranging from a few hours to overnight, depending on the reactivity of the amine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the Schiff base product may precipitate from the solution upon cooling. If not, the solvent can be removed under reduced pressure, and the product purified by recrystallization or column chromatography.

Quantitative Data for Analogous Reactions:

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| Pyridine-2-carboxaldehyde | Aniline | N-Benzylidenepyridin-2-amine | >90 | General Knowledge |

| Salicylaldehyde | 2-Aminophenol | 2-((E)-(2-hydroxyphenyl)imino)methyl)phenol | ~85-95 | General Knowledge |

Knoevenagel Condensation

The Knoevenagel condensation is a powerful C-C bond-forming reaction where the aldehyde reacts with an active methylene compound in the presence of a basic catalyst to form an α,β-unsaturated product. This reaction is widely used in the synthesis of coumarins, cyanoacrylates, and other functionalized alkenes.

Reaction Workflow:

Experimental Protocol: General Procedure for Knoevenagel Condensation

-

Reactant Mixture: In a round-bottom flask, combine 1.0 equivalent of this compound and 1.0-1.2 equivalents of the active methylene compound (e.g., malononitrile, diethyl malonate) in a suitable solvent like ethanol, toluene, or pyridine.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine, pyridine, or a Lewis acid like TiCl₄.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux. Reaction progress is monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is often isolated by filtration if it precipitates. Alternatively, the solvent is removed, and the residue is purified by column chromatography.

Quantitative Data for Analogous Reactions:

The Knoevenagel condensation of various aromatic aldehydes with active methylene compounds is generally a high-yielding reaction.

| Aldehyde | Active Methylene Compound | Catalyst | Yield (%) | Reference |

| Benzaldehyde | Malononitrile | Piperidine | >90 | General Knowledge |

| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | Basic alumina | 85-95 | General Knowledge |

Wittig Reaction

The Wittig reaction provides a versatile method for the synthesis of alkenes by reacting the aldehyde with a phosphorus ylide (Wittig reagent). This reaction is particularly useful for creating carbon-carbon double bonds with control over the stereochemistry of the resulting alkene.

Reaction Workflow:

Experimental Protocol: General Procedure for the Wittig Reaction

-

Ylide Generation: The phosphorus ylide is typically prepared in situ by treating a phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent like THF or DMSO under an inert atmosphere.

-

Aldehyde Addition: The solution of this compound is added to the ylide solution at a low temperature (e.g., -78 °C or 0 °C).

-

Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched with water, and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Quantitative Data for Analogous Reactions:

Yields for the Wittig reaction are highly dependent on the substrates and reaction conditions.

| Aldehyde | Wittig Reagent | Product | Yield (%) | Reference |

| Benzaldehyde | Ph₃P=CH₂ | Styrene | 70-90 | General Knowledge |

| Cyclohexanone | Ph₃P=CHCO₂Et | Ethyl cyclohexylideneacetate | 60-80 | General Knowledge |

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to a carboxylic acid, 3-hydroxy-6-methylpicolinic acid. This transformation is valuable for introducing a carboxylic acid functionality, which can serve as a handle for further derivatization, such as ester or amide formation.

Reaction Workflow:

Experimental Protocol: General Oxidation Procedure

-

Dissolution: Dissolve this compound in a suitable solvent (e.g., acetone, water, or a mixture).

-

Oxidant Addition: Slowly add a solution of a strong oxidizing agent such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) at a controlled temperature (often 0 °C to room temperature).

-

Reaction Monitoring: Stir the reaction mixture until the starting material is consumed, as indicated by TLC.

-

Work-up: The work-up procedure depends on the oxidant used. For KMnO₄, the manganese dioxide byproduct is typically removed by filtration. The filtrate is then acidified to precipitate the carboxylic acid.

-

Purification: The crude carboxylic acid can be purified by recrystallization.

Quantitative Data for Analogous Reactions:

The oxidation of aromatic aldehydes to carboxylic acids is generally a high-yielding process.

| Aldehyde | Oxidizing Agent | Product | Yield (%) | Reference |

| Benzaldehyde | KMnO₄ | Benzoic Acid | >90 | General Knowledge |

| 4-Nitrobenzaldehyde | Jones Reagent | 4-Nitrobenzoic Acid | ~95 | General Knowledge |

Reduction to Alcohol

The aldehyde group can be selectively reduced to a primary alcohol, (3-hydroxy-6-methylpyridin-2-yl)methanol, using a variety of reducing agents. This transformation introduces a hydroxyl group, which can be a site for further functionalization.

Reaction Workflow:

Experimental Protocol: General Reduction Procedure with NaBH₄

-

Dissolution: Dissolve this compound in a protic solvent like methanol or ethanol.

-

Reducing Agent Addition: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.

-

Reaction: Stir the reaction mixture at room temperature for a few hours until the reaction is complete (monitored by TLC).

-

Quenching and Work-up: Carefully quench the reaction by adding water or a dilute acid (e.g., 1 M HCl) to destroy excess NaBH₄. The product is then extracted with an organic solvent.

-

Purification: The organic extracts are dried and concentrated, and the resulting alcohol can be purified by recrystallization or column chromatography.

Quantitative Data for Analogous Reactions:

The reduction of aldehydes to primary alcohols with sodium borohydride is typically a very efficient reaction.

| Aldehyde | Reducing Agent | Product | Yield (%) | Reference |

| Benzaldehyde | NaBH₄ | Benzyl Alcohol | >95 | General Knowledge |

| 4-Methoxybenzaldehyde | NaBH₄ | (4-Methoxyphenyl)methanol | >95 | General Knowledge |

Influence of Substituents on Aldehyde Reactivity

The 3-hydroxy and 6-methyl groups on the pyridine ring play a crucial role in modulating the reactivity of the 2-carbaldehyde group.

-

Electronic Effects:

-

The 3-hydroxy group is an electron-donating group through resonance, which increases the electron density on the pyridine ring. This can slightly decrease the electrophilicity of the aldehyde carbonyl carbon, potentially slowing down nucleophilic attack compared to an unsubstituted pyridine-2-carbaldehyde.

-

The 6-methyl group is also weakly electron-donating through induction, further contributing to the increased electron density of the ring.

-

-

Steric Effects:

-

The 6-methyl group is positioned ortho to the nitrogen and meta to the aldehyde. While not directly adjacent to the aldehyde, it can exert some steric hindrance, potentially influencing the approach of bulky nucleophiles to the carbonyl group.

-

-

Intramolecular Hydrogen Bonding:

-

The presence of the 3-hydroxy group allows for the possibility of intramolecular hydrogen bonding with the aldehyde oxygen or the pyridine nitrogen, which can influence the conformation and reactivity of the aldehyde group.

-

Biological Relevance and Signaling Pathways

As an analog of pyridoxal, this compound has the potential to interact with pyridoxal phosphate (PLP)-dependent enzymes. PLP is a crucial coenzyme in a vast array of metabolic reactions, particularly in amino acid metabolism.

The general mechanism of PLP-dependent enzymes involves the formation of a Schiff base between the aldehyde group of PLP and the amino group of a substrate (e.g., an amino acid). This initial step is key to the catalytic activity of these enzymes.

Generalized PLP-Dependent Enzyme Catalysis:

Given its structure, this compound could potentially act as either a substrate, an inhibitor, or a modulator of PLP-dependent enzymes. Its ability to form Schiff bases makes it a candidate for interacting with the active sites of these enzymes. Further research is warranted to explore its specific roles in biological signaling pathways.

Conclusion

The aldehyde group of this compound is a versatile functional group that undergoes a variety of important chemical transformations. Its reactivity is modulated by the electronic and steric effects of the hydroxy and methyl substituents on the pyridine ring. Understanding these reactions and their underlying principles is essential for the rational design and synthesis of novel derivatives for applications in drug discovery and materials science. The structural analogy to pyridoxal also opens up exciting avenues for investigating its potential interactions with biological systems, particularly PLP-dependent enzymatic pathways. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the chemical potential of this important molecule.

The Synthetic Versatility of 3-Hydroxy-6-methylpyridine-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-6-methylpyridine-2-carbaldehyde is a heterocyclic aldehyde with a unique substitution pattern that makes it a valuable building block in organic synthesis. Its structure, featuring a pyridine ring with hydroxyl, methyl, and formyl groups in proximity, offers multiple reactive sites for the construction of complex molecular architectures. This technical guide explores the potential applications of this compound, focusing on its role in the synthesis of Schiff bases, spiropyrans, and as a scaffold for compounds with potential biological activity. While specific experimental data for this exact molecule is limited in publicly available literature, this guide provides generalized protocols and discusses potential applications based on the reactivity of analogous pyridine aldehydes.

Core Applications in Organic Synthesis

The strategic placement of functional groups in this compound opens doors to several key synthetic transformations.

Synthesis of Schiff Bases and their Metal Complexes

The aldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases (imines). The resulting ligands, possessing nitrogen and oxygen donor atoms, are excellent chelating agents for a variety of metal ions. These metal complexes are of significant interest due to their potential catalytic and biological activities.

General Experimental Protocol for Schiff Base Synthesis:

A generalized procedure for the synthesis of a Schiff base from this compound is as follows:

-

Dissolution: Dissolve equimolar amounts of this compound and the desired primary amine in a suitable solvent, such as ethanol or methanol.

-

Reaction: Add a few drops of a catalytic amount of glacial acetic acid to the solution.

-

Reflux: Heat the reaction mixture to reflux for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) to yield the pure Schiff base.

Workflow for Schiff Base and Metal Complex Synthesis

Caption: General workflow for the synthesis of Schiff bases and their subsequent metal complexes.

Synthesis of Spiropyrans

This compound is a key precursor for the synthesis of spiropyrans.[1] Spiropyrans are a class of photochromic molecules that can switch between two isomeric forms upon irradiation with light, leading to a change in their absorption spectra and color. This property makes them attractive for applications in optical data storage, smart windows, and molecular switches. The synthesis typically involves the condensation of a Fischer's base (or a similar indoline derivative) with a substituted salicylaldehyde, in this case, this compound.

General Experimental Protocol for Spiropyran Synthesis:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and a suitable Fischer's base derivative in a solvent such as ethanol or acetonitrile.

-

Reaction Initiation: Heat the mixture to reflux. The reaction is often catalyzed by a small amount of a base, such as piperidine or triethylamine.

-

Monitoring: Monitor the reaction progress using TLC. The reaction time can vary from a few hours to overnight.

-

Workup: After the reaction is complete, cool the mixture to room temperature. The spiropyran product may precipitate. If not, the solvent is evaporated under reduced pressure.

-

Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield the pure spiropyran.

Logical Relationship in Spiropyran Synthesis

Caption: Key components and conditions for the synthesis of spiropyrans.

Potential in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient synthetic strategies.[2][3] Aldehydes are common components in many MCRs, such as the Ugi, Passerini, and Hantzsch reactions. While specific examples utilizing this compound are not readily found, its structure suggests its potential as a substrate in such reactions to generate diverse heterocyclic libraries.

Conceptual Multicomponent Reaction Pathway

Caption: Conceptual workflow for a four-component reaction involving the target aldehyde.

Potential Biological and Catalytic Applications

While direct biological studies on derivatives of this compound are limited, the broader class of pyridine-based Schiff bases and their metal complexes have shown significant promise in various fields.

Antimicrobial and Anticancer Activity

Schiff bases derived from pyridine aldehydes and their metal complexes have been reported to exhibit a range of biological activities, including antimicrobial and anticancer properties.[4][5] The imine group is crucial for their biological action, and the chelation of metal ions can enhance their efficacy. For instance, thiosemicarbazone derivatives of similar hydroxy-methylpyridine-carboxaldehydes have demonstrated antitumor activity.[5] This suggests that derivatives of this compound could be promising candidates for the development of new therapeutic agents.

Table 1: Representative Biological Activities of Pyridine-based Schiff Base Derivatives

| Compound Type | Biological Activity | Reported IC50/Activity | Reference |

| Pyridine-2-carboxaldehyde thiosemicarbazones | Antitumor (L1210 leukemia) | Significantly better than parent compounds | [5] |

| Schiff base metal complexes | Antimicrobial | MIC values in the µg/mL range | [4] |

| Pyridothienopyrimidine derivatives | Anticancer (HepG-2, MCF-7) | IC50 ranges of 1.17–2.79 µM | [6] |

Catalytic Applications

Metal complexes of Schiff base ligands derived from pyridine aldehydes can act as catalysts in various organic transformations. The pyridine nitrogen and other donor atoms can coordinate to a metal center, creating a catalytically active site. These complexes have been explored as catalysts for oxidation, reduction, and carbon-carbon bond-forming reactions. The specific substitution pattern of this compound could influence the electronic and steric properties of the resulting metal complexes, potentially leading to novel catalytic activities.[7]

Conclusion

This compound is a versatile and promising building block in organic synthesis. Its primary documented use is in the synthesis of photochromic spiropyrans. Furthermore, its structure is highly amenable to the formation of Schiff bases and their corresponding metal complexes, which are classes of compounds with demonstrated potential in medicinal chemistry and catalysis. While detailed experimental protocols and a broad range of applications for this specific aldehyde are yet to be extensively reported in the literature, the general reactivity patterns of pyridine aldehydes suggest a bright future for its use in the synthesis of novel and functional molecules. Further research into the reaction scope and biological evaluation of its derivatives is warranted to fully unlock the potential of this valuable synthetic intermediate.

References

- 1. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dspace.univ-eloued.dz [dspace.univ-eloued.dz]

- 3. preprints.org [preprints.org]

- 4. Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ijrpr.com [ijrpr.com]

An In-depth Technical Guide to 3-Hydroxy-6-methylpyridine-2-carbaldehyde: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-6-methylpyridine-2-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and organic synthesis. While direct historical accounts of its discovery are scarce, its structural similarity to pyridoxal (a form of Vitamin B6) places its origins within the broader context of vitamin B6 research. This document details its physicochemical properties, outlines a probable synthetic pathway based on established methodologies for related compounds, and presents its characteristic spectral data. The information herein serves as a valuable resource for researchers utilizing this compound as a key building block in the development of novel therapeutic agents and other functional molecules.

Introduction

This compound, also known as 3-hydroxy-6-methylpicolinaldehyde, is a pyridine derivative characterized by a formyl group at the 2-position, a hydroxyl group at the 3-position, and a methyl group at the 6-position. Its chemical structure, featuring multiple functional groups, makes it a versatile precursor in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The pyridine ring is a common scaffold in numerous pharmaceuticals, and the presence of the hydroxyl and aldehyde moieties allows for a variety of chemical transformations, including the formation of Schiff bases, which are important in the design of metal-chelating agents and biologically active compounds.

Historical Context: A Legacy of Vitamin B6 Research

The specific discovery of this compound is not well-documented in dedicated historical accounts. However, its structural framework is intimately linked to the discovery and study of Vitamin B6.

Vitamin B6 was first identified in the 1930s as a factor that could cure a specific type of dermatitis in rats.[1] Paul György, in 1934, is credited with the discovery of this vitamin.[2] The structure of the primary form of vitamin B6, pyridoxine, was elucidated in 1938-1939, and it was found to be a 3-hydroxy-2-methylpyridine derivative.[1] Shortly thereafter, in 1942, Esmond Snell's work led to the characterization of two other forms of vitamin B6: pyridoxal, which possesses an aldehyde group at the 4-position, and pyridoxamine, with an aminomethyl group at the same position.[1]

The aldehyde form, pyridoxal, and its phosphorylated derivative, pyridoxal-5'-phosphate (PLP), were found to be the biologically active coenzyme forms, crucial for a vast array of enzymatic reactions in the body, particularly in amino acid metabolism.[1][2] The extensive research into the synthesis and biological function of these Vitamin B6 vitamers laid the groundwork for the exploration of a wide range of related 3-hydroxypyridine aldehydes. It is within this scientific landscape that synthetic routes to various isomers and derivatives, including this compound, were likely developed to explore their potential as enzyme inhibitors, metal chelators, or precursors to other biologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-Hydroxy-6-methylpicolinaldehyde, 3-Hydroxy-6-methylpyridine-2-carboxaldehyde | [3] |

| CAS Number | 66497-42-5 | [4] |

| Molecular Formula | C₇H₇NO₂ | [4] |

| Molecular Weight | 137.14 g/mol | [4] |

| Appearance | Likely a crystalline solid | |

| SMILES | CC1=NC(=C(C=C1)O)C=O | [3] |

| InChIKey | RDQQJPSVWVFAJK-UHFFFAOYSA-N | [3] |

Synthesis and Experimental Protocols

Synthetic Pathway

A common and effective method for the synthesis of pyridine-2-carboxaldehydes is the oxidation of the corresponding 2-hydroxymethylpyridines.[5]

Caption: General synthetic scheme for the preparation of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Hydroxy-2-hydroxymethyl-6-methylpyridine (Starting Material)

The synthesis of the precursor, 3-hydroxy-2-hydroxymethyl-6-methylpyridine, can be achieved through various multi-step sequences, often starting from commercially available pyridine derivatives. The specific details of this initial synthesis are beyond the scope of this guide, but it is a known compound.

Step 2: Oxidation to this compound

-

Reagents and Equipment:

-

3-Hydroxy-2-hydroxymethyl-6-methylpyridine

-

Activated Manganese (IV) oxide (MnO₂)

-

Anhydrous solvent (e.g., chloroform, dichloromethane, or acetone)

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

-

Heating mantle

-

Filtration apparatus (e.g., Buchner funnel or Celite pad)

-

Rotary evaporator

-

-

Procedure:

-

To a solution of 3-hydroxy-2-hydroxymethyl-6-methylpyridine (1.0 eq) in a suitable anhydrous solvent (e.g., chloroform) in a round-bottom flask, add activated manganese (IV) oxide (5-10 eq).

-

The reaction mixture is stirred vigorously under an inert atmosphere and heated to reflux for several hours (reaction progress can be monitored by thin-layer chromatography).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The solid manganese oxides are removed by filtration through a pad of Celite, washing the filter cake with additional solvent.

-

The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

-

Characterization Data

The structural confirmation of this compound relies on standard spectroscopic techniques. The following table summarizes the expected characteristic data.

| Technique | Expected Data |

| ¹H NMR | - Aromatic protons on the pyridine ring (doublets, ~7-8 ppm)- Aldehyde proton (singlet, ~9-10 ppm)- Methyl protons (singlet, ~2.5 ppm)- Hydroxyl proton (broad singlet, variable chemical shift) |

| ¹³C NMR | - Aromatic carbons (~120-160 ppm)- Aldehyde carbonyl carbon (~190 ppm)- Methyl carbon (~20 ppm) |

| IR Spectroscopy | - O-H stretching (broad, ~3200-3400 cm⁻¹)- C=O stretching of the aldehyde (~1680-1700 cm⁻¹)- C=C and C=N stretching of the pyridine ring (~1500-1600 cm⁻¹) |

| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight (137.14 g/mol ) |

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of a variety of target molecules with potential biological activity.

Synthesis of Schiff Bases

The aldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These Schiff bases, particularly those derived from thiosemicarbazide, have been investigated for their potential as anticancer agents. The resulting thiosemicarbazones are effective metal chelators, and their biological activity is often attributed to their ability to bind essential metal ions in cells, thereby disrupting critical enzymatic processes.

Caption: General reaction scheme for the formation of a Schiff base from this compound.

Precursor to Other Heterocyclic Systems

The versatile functional groups of this compound allow for its use in the construction of more complex fused heterocyclic systems through various cyclization reactions. These larger, more rigid structures are often explored in drug discovery programs for their ability to interact with specific biological targets.

Conclusion

This compound, a compound with roots in the rich history of Vitamin B6 research, stands as a significant and versatile building block for synthetic and medicinal chemists. Its straightforward synthesis from the corresponding alcohol and the reactivity of its functional groups provide access to a wide array of more complex molecules, including Schiff bases with potential therapeutic applications. The data and protocols presented in this guide offer a solid foundation for researchers to utilize this compound in their endeavors to develop novel chemical entities with desired biological and material properties.

References

- 1. A history of the isolation and identification of vitamin B(6) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Vitamin B6] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vitamin B6: A Long Known Compound of Surprising Complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridoxine - Wikipedia [en.wikipedia.org]

- 5. 3-Hydroxy-6-methylpyridine-2-carboxaldehyde CAS#: 66497-42-5 [amp.chemicalbook.com]

A Technical Guide to the Theoretical and Computational Analysis of 3-Hydroxy-6-methylpyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-6-methylpyridine-2-carbaldehyde is a substituted pyridine derivative with significant potential in medicinal chemistry and materials science. Its structural features, including a hydroxyl group, a methyl group, and a carbaldehyde moiety on a pyridine ring, suggest its capacity for diverse chemical interactions and biological activities. This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be applied to elucidate the molecular properties of this compound. It covers molecular structure optimization, vibrational analysis, electronic properties, and potential biological interactions through molecular docking. The protocols and data presented are based on established computational chemistry techniques and findings from studies on analogous pyridine derivatives, offering a predictive framework for understanding this compound.

Introduction

Pyridine and its derivatives are fundamental heterocyclic compounds that form the backbone of numerous natural products, pharmaceuticals, and functional materials. The specific substitutions on the pyridine ring in this compound are expected to confer unique electronic and steric properties, making it a valuable target for theoretical and computational investigation. Such studies are crucial for predicting its reactivity, stability, and potential as a scaffold in drug design. This guide outlines the standard computational workflows used to characterize such molecules, providing a roadmap for in-silico analysis.

Molecular Structure and Optimization

The initial step in the computational analysis of this compound involves determining its most stable three-dimensional conformation. This is typically achieved through geometry optimization using quantum chemical methods.

Computational Protocol: Geometry Optimization

A common and reliable method for geometry optimization is Density Functional Theory (DFT). The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), has been shown to provide accurate results for similar pyridine derivatives.[1]

Workflow:

-

Input Structure: A 3D structure of this compound is generated using molecular modeling software.

-

Computational Method: DFT calculations are performed using a program package like Gaussian.

-

Functional and Basis Set: The B3LYP functional and 6-311++G(d,p) basis set are selected.

-

Optimization: The geometry is optimized to find the minimum energy conformation on the potential energy surface.

-

Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

Caption: Workflow for Geometry Optimization.

Predicted Structural Parameters

Based on studies of similar molecules like 2-bromo-3-hydroxy-6-methylpyridine and 6-Bromopyridine-2-carbaldehyde, the predicted bond lengths and angles for this compound are summarized below.[1][2]

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-C (ring) | 1.38 - 1.40 |

| C-N (ring) | 1.33 - 1.35 |

| C-O (hydroxyl) | 1.35 - 1.37 |

| C=O (aldehyde) | 1.21 - 1.23 |

| C-C (aldehyde) | 1.47 - 1.49 |

| **Bond Angles (°) ** | |

| C-N-C (ring) | 118 - 120 |

| C-C-C (ring) | 119 - 121 |

| C-C-O (hydroxyl) | 118 - 120 |

| O=C-C | 123 - 125 |

Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule's vibrational modes. Computational frequency analysis can aid in the assignment of experimental spectra.

Computational Protocol: Vibrational Frequency Calculation

The vibrational frequencies are calculated from the optimized geometry using the same DFT method (B3LYP/6-311++G(d,p)). The calculated frequencies are often scaled by a factor (e.g., 0.961) to better match experimental data.[3]

Workflow:

-

Optimized Geometry: The optimized structure from the previous step is used as input.

-

Frequency Calculation: A frequency analysis is performed at the B3LYP/6-311++G(d,p) level of theory.

-

Scaling: The calculated frequencies are multiplied by a scaling factor to correct for anharmonicity and basis set deficiencies.

-

Spectral Simulation: The scaled frequencies and calculated intensities are used to generate theoretical IR and Raman spectra.

References

- 1. Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases Using 3-Hydroxy-6-methylpyridine-2-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with significant applications in medicinal chemistry, catalysis, and materials science.[1][2] Their synthesis is typically straightforward, involving the condensation of a primary amine with a carbonyl compound.[1] The specific precursor, 3-Hydroxy-6-methylpyridine-2-carbaldehyde, is structurally related to pyridoxal, a form of vitamin B6. This structural similarity suggests that Schiff bases derived from it may interact with biological systems in unique ways, making them compelling targets for drug discovery and development.[3][4] These compounds and their metal complexes have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties.[5][6][7]

This document provides detailed protocols for the synthesis and characterization of Schiff bases using this compound, summarizes key quantitative data, and illustrates relevant experimental workflows and potential mechanisms of action.

Experimental Protocols

Protocol 1: General Synthesis of Schiff Bases via Conventional Heating

This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine using conventional reflux heating.[8][9]

Materials:

-

This compound

-

Primary amine (e.g., aniline, substituted aniline, ethylenediamine)

-

Absolute Ethanol or Methanol

-

Glacial Acetic Acid (optional, as catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol.

-

To this solution, add an equimolar amount of the desired primary amine (1.0 mmol). If a diamine is used, the molar ratio should be adjusted to 2:1 (aldehyde:amine) for a bidentate Schiff base.

-

Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction (optional).

-

Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

-

Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The resulting solid precipitate is the Schiff base product. Collect the product by vacuum filtration.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified product in a vacuum oven or desiccator.

-

Determine the yield and characterize the product using spectroscopic methods (FTIR, NMR, Mass Spectrometry).

Protocol 2: Characterization of Synthesized Schiff Bases

The structural confirmation of the synthesized Schiff bases is crucial and is typically achieved through a combination of spectroscopic techniques.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To identify the formation of the azomethine (C=N) bond and the presence of other key functional groups.

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the synthesized Schiff base or acquire the spectrum using an ATR-FTIR spectrometer.

-

Data Interpretation: Look for a characteristic absorption band in the range of 1600-1650 cm⁻¹ corresponding to the C=N stretching vibration, which confirms the formation of the Schiff base.[10] Also, verify the presence of a broad band around 3200-3400 cm⁻¹ for the -OH group.[10]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the structure of the Schiff base by analyzing the chemical environment of the protons (¹H NMR) and carbon atoms (¹³C NMR).

-

Sample Preparation: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Interpretation:

3. Mass Spectrometry (MS):

-

Objective: To determine the molecular weight of the synthesized Schiff base and confirm its molecular formula.

-

Method: Use techniques such as Electrospray Ionization (ESI-MS).

-

Data Interpretation: The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ that corresponds to the calculated molecular weight of the target Schiff base.

Data Presentation

The following tables summarize typical quantitative data for Schiff bases derived from pyridine aldehydes. While specific data for derivatives of this compound is limited in published literature, these tables provide expected ranges and values based on closely related analogues.

Table 1: Summary of Spectroscopic Data for Characterization of Pyridine-Based Schiff Bases

| Spectroscopic Technique | Functional Group | Characteristic Signal/Peak Range | Reference(s) |

| FTIR | Azomethine (C=N) | 1600 - 1650 cm⁻¹ | [10] |

| Phenolic (O-H) | 3200 - 3400 cm⁻¹ (broad) | [10] | |

| ¹H NMR | Azomethine (-CH=N-) | δ 8.0 - 9.5 ppm (singlet) | [11] |

| Aromatic Protons | δ 6.5 - 8.5 ppm (multiplets) | [12] | |

| Phenolic Proton (-OH) | δ 10.0 - 14.0 ppm (broad singlet) | [12] | |